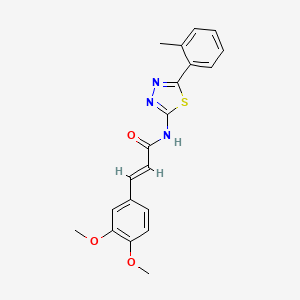

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In

科学的研究の応用

Molecular Engineering for Solar Cell Applications

Organic sensitizers, including compounds with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, have been engineered at the molecular level for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon-to-current conversion efficiency, contributing significantly to the field of photovoltaics. The study by Kim et al. (2006) on novel organic sensitizers highlights the potential of such compounds in enhancing solar cell performance through improved light absorption and energy conversion processes (Kim et al., 2006).

Advancements in Tissue Engineering

In tissue engineering, poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed for their biocompatibility and thermoresponsive properties. These scaffolds, incorporating acrylamide derivatives, offer promising avenues for cell infiltration and tissue integration, as demonstrated by Galperin et al. (2010). The ability to control scaffold porosity and degradation rates makes these materials highly relevant for regenerative medicine applications (Galperin et al., 2010).

Contributions to Polymer Chemistry

Acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups represent another field of application for acrylamide derivatives. These copolymers, synthesized via reversible addition-fragmentation chain transfer polymerization, have implications for bioconjugation due to their well-defined aldehyde-containing structures, as explored by Rossi et al. (2008). Such advancements in polymer chemistry extend the utility of acrylamide derivatives to biomedical applications, including drug delivery systems (Rossi et al., 2008).

Innovations in Hydrogel Design

Sulfonate-containing hydrogels, synthesized using acrylamide derivatives, have garnered interest for their tunable properties and potential in biomedical applications. Liang et al. (2016) demonstrated the synthesis of such hydrogels, highlighting their biocompatibility and potential for injectable therapeutic applications. These hydrogels' mechanical and swelling properties can be precisely controlled, making them suitable for various medical and pharmaceutical applications (Liang et al., 2016).

Exploration in Enhanced Oil Recovery

The development of novel acrylamide-based copolymers for enhanced oil recovery showcases the industrial application of acrylamide derivatives. Gou et al. (2015) synthesized copolymers with improved thickening properties and thermal stability, contributing to more efficient oil extraction processes. These findings underscore the versatility of acrylamide derivatives in improving the efficacy and sustainability of oil recovery methods (Gou et al., 2015).

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHYEYVVSFRBGI-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)

![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)